molecular formula C31H29ClO7 B8432038 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate

4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate

Cat. No.: B8432038
M. Wt: 549.0 g/mol
InChI Key: BLMPZJKOKXVFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate: is a complex organic compound with the molecular formula C23H21ClO6 It is known for its unique structure, which includes multiple methoxybenzyloxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate typically involves the reaction of 2-chloro-3,4-dihydroxybenzoic acid with p-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of 2-chloro-3,4-dihydroxybenzoic acid and p-methoxybenzyl alcohol.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry:

  • Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate is largely dependent on its chemical structure. The compound can interact with various molecular targets through its functional groups. For instance, the chloro group can participate in nucleophilic substitution reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed effects.

Comparison with Similar Compounds

  • 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
  • 4-methoxybenzyl 2-chloro-3,4-dihydroxybenzoate
  • 2-chloro-3,4-dimethoxybenzoic acid

Comparison:

  • Uniqueness: 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate is unique due to the presence of multiple p-methoxybenzyloxy groups, which confer distinct chemical and physical properties.
  • Reactivity: The compound exhibits different reactivity patterns compared to its analogs, making it suitable for specific applications in synthesis and research.
  • Applications: While similar compounds may share some applications, the unique structure of this compound allows for specialized uses in various fields.

Properties

Molecular Formula

C31H29ClO7

Molecular Weight

549.0 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoate

InChI

InChI=1S/C31H29ClO7/c1-34-24-10-4-21(5-11-24)18-37-28-17-16-27(31(33)39-20-23-8-14-26(36-3)15-9-23)29(32)30(28)38-19-22-6-12-25(35-2)13-7-22/h4-17H,18-20H2,1-3H3

InChI Key

BLMPZJKOKXVFSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)OCC3=CC=C(C=C3)OC)Cl)OCC4=CC=C(C=C4)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3,4-dihydroxybenzoic acid is p-methoxybenzylated with potassium carbonate and p-methoxybenzyl bromide in dimethylformamide to give p-methoxybenzyl 2-chloro-3,4-bis(p-methoxybenzyloxy)benzoate. This is hydrolyzed with sodium hydroxide to give 2-chloro-3,4-bis(p-methoxybenzyloxy)benzoic acid.
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